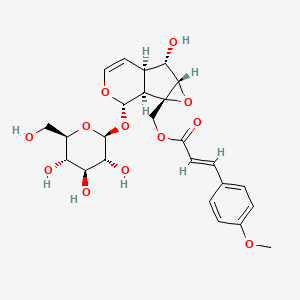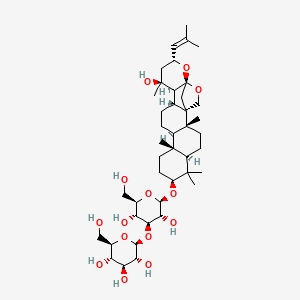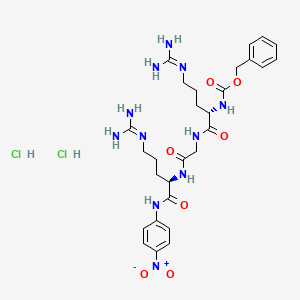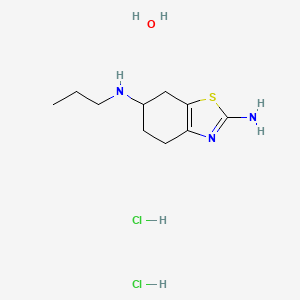
HM-JF526 Nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HM-Janelia Fluor 526 N-hydroxysuccinimide ester (HM-JF526 Nhs) is a derivative of hydroxymethyl Janelia Fluor 526. It is a fluorogenic, spontaneously blinking yellow-emitting dye that is widely used in super-resolution microscopy techniques such as single-molecule localization microscopy, stimulated emission depletion microscopy, and structured illumination microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
HM-Janelia Fluor 526 Nhs is synthesized by reacting hydroxymethyl Janelia Fluor 526 with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dimethylformamide at room temperature .
Industrial Production Methods
The industrial production of HM-Janelia Fluor 526 Nhs follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is then purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
HM-Janelia Fluor 526 Nhs primarily undergoes substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide
Conditions: Organic solvents (e.g., dimethylformamide), room temperature
Major Products
The major product formed from the reaction of HM-Janelia Fluor 526 Nhs with primary amines is a stable amide bond, which is useful for labeling proteins and other biomolecules .
Scientific Research Applications
HM-Janelia Fluor 526 Nhs is extensively used in various scientific research fields:
Mechanism of Action
HM-Janelia Fluor 526 Nhs exerts its effects through its fluorogenic properties. The compound exhibits spontaneous blinking behavior, which enhances the resolution of super-resolution microscopy techniques. The N-hydroxysuccinimide ester group allows for efficient labeling of primary amines, facilitating the visualization of target molecules .
Comparison with Similar Compounds
Similar Compounds
Janelia Fluor 526: The parent compound of HM-Janelia Fluor 526 Nhs, lacking the N-hydroxysuccinimide ester group.
Janelia Fluor 549: Another fluorogenic dye with similar applications but different spectral properties.
Uniqueness
HM-Janelia Fluor 526 Nhs is unique due to its spontaneous blinking behavior and efficient labeling capabilities. These properties make it highly suitable for super-resolution microscopy and other advanced imaging techniques .
Properties
Molecular Formula |
C31H21F6N3O6 |
|---|---|
Molecular Weight |
645.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(3,3-difluoroazetidin-1-yl)-2',7'-difluorospiro[1H-2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C31H21F6N3O6/c32-20-6-18-24(8-22(20)38-11-29(34,35)12-38)45-25-9-23(39-13-30(36,37)14-39)21(33)7-19(25)31(18)17-5-15(1-2-16(17)10-44-31)28(43)46-40-26(41)3-4-27(40)42/h1-2,5-9H,3-4,10-14H2 |
InChI Key |
HJUSNAUMCROPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(COC34C5=CC(=C(C=C5OC6=CC(=C(C=C46)F)N7CC(C7)(F)F)N8CC(C8)(F)F)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)


![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)

![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11933703.png)
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
![(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)
